3-Chloro-3-(4-methylbenzyl)-3H-diazirine
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Overview
Description
3-Chloro-3-(4-methylbenzyl)-3H-diazirine is a diazirine compound characterized by the presence of a three-membered ring containing two nitrogen atoms and one carbon atom. The compound is notable for its use in photoaffinity labeling, a technique used to study molecular interactions by forming covalent bonds with target molecules upon exposure to light.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3-(4-methylbenzyl)-3H-diazirine typically involves the reaction of 4-methylbenzyl chloride with sodium azide, followed by the cyclization of the resulting azide intermediate. The reaction is carried out under controlled conditions to ensure the formation of the diazirine ring. The process can be summarized as follows:
Formation of Azide Intermediate: 4-methylbenzyl chloride reacts with sodium azide in an organic solvent such as dimethylformamide (DMF) at room temperature.
Cyclization: The azide intermediate undergoes cyclization to form the diazirine ring, typically in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-3-(4-methylbenzyl)-3H-diazirine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Photochemical Reactions: Upon exposure to UV light, the diazirine ring undergoes photolysis, generating a highly reactive carbene intermediate.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as DMF or acetonitrile.
Photochemical Reactions: UV light is used to induce photolysis, often in the presence of a suitable solvent such as methanol or acetonitrile.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of this compound.
Photochemical Reactions: The major product is the carbene intermediate, which can further react with nearby molecules to form covalent adducts.
Scientific Research Applications
3-Chloro-3-(4-methylbenzyl)-3H-diazirine has a wide range of applications in scientific research:
Chemistry: Used in the study of reaction mechanisms and the synthesis of complex molecules.
Biology: Employed in photoaffinity labeling to study protein-ligand interactions and protein-protein interactions.
Medicine: Investigated for its potential use in drug discovery and development, particularly in identifying drug targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The primary mechanism of action of 3-Chloro-3-(4-methylbenzyl)-3H-diazirine involves the generation of a carbene intermediate upon exposure to UV light. This highly reactive intermediate can insert into C-H, N-H, and O-H bonds, forming covalent bonds with target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-3-(4-methylphenyl)-3H-diazirine
- 3-Chloro-3-(4-methylbenzyl)-3H-azirine
- 3-Chloro-3-(4-methylbenzyl)-3H-azetidine
Uniqueness
3-Chloro-3-(4-methylbenzyl)-3H-diazirine is unique due to its ability to generate a highly reactive carbene intermediate upon exposure to UV light. This property makes it particularly useful in photoaffinity labeling and other applications requiring the formation of covalent bonds with target molecules.
Properties
CAS No. |
93746-79-3 |
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Molecular Formula |
C9H9ClN2 |
Molecular Weight |
180.63 g/mol |
IUPAC Name |
3-chloro-3-[(4-methylphenyl)methyl]diazirine |
InChI |
InChI=1S/C9H9ClN2/c1-7-2-4-8(5-3-7)6-9(10)11-12-9/h2-5H,6H2,1H3 |
InChI Key |
PWMSMEIVZHXUGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC2(N=N2)Cl |
Origin of Product |
United States |
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